BenchChemオンラインストアへようこそ!

5-(6-methoxy-2-naphthyl)-1H-pyrazole

DPP-4 inhibition type 2 diabetes pyrazole regioisomers

5-(6-Methoxy-2-naphthyl)-1H-pyrazole (CAS 258518-56-8) is a heterocyclic small molecule (C14H12N2O, MW 224.26) comprising a pyrazole core substituted at the 5-position with a 6-methoxy-2-naphthyl group. This naphthyl-pyrazole scaffold is disclosed in patents as a privileged structure for type 2 diabetes targets, including DPP-4 inhibition.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 258518-56-8
Cat. No. B1302444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-methoxy-2-naphthyl)-1H-pyrazole
CAS258518-56-8
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC=NN3
InChIInChI=1S/C14H12N2O/c1-17-13-5-4-10-8-12(3-2-11(10)9-13)14-6-7-15-16-14/h2-9H,1H3,(H,15,16)
InChIKeyJWJAVRXSBWYMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

5-(6-Methoxy-2-naphthyl)-1H-pyrazole (CAS 258518-56-8): Core Structural and Synthetic Profile for Procurement Decisions


5-(6-Methoxy-2-naphthyl)-1H-pyrazole (CAS 258518-56-8) is a heterocyclic small molecule (C14H12N2O, MW 224.26) comprising a pyrazole core substituted at the 5-position with a 6-methoxy-2-naphthyl group . This naphthyl-pyrazole scaffold is disclosed in patents as a privileged structure for type 2 diabetes targets, including DPP-4 inhibition [1]. The compound is commercially supplied as a research-grade building block, typically at ≥95% purity, and is handled as a yellow solid requiring storage in a cool, dry environment .

Why 5-(6-Methoxy-2-naphthyl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs


Generic pyrazoles (e.g., 1H-pyrazole, 3-methyl-1H-pyrazole) lack the extended π-system and directed hydrophobic surface provided by the 6-methoxy-2-naphthyl group. This substituent introduces distinct electronic polarization (methoxy electron-donating effect), enhanced lipophilicity (estimated cLogP ~3.0–3.8), and a rigid biaryl architecture that governs binding pose in DPP-4 and related pockets [1]. The 5-position attachment further differentiates it from 3-substituted or N-substituted regioisomers, which present the naphthyl group in different spatial orientations critical for target engagement [1]. These combined steric and electronic features mean that simple pyrazoles cannot recapitulate the same SAR without full resynthesis of the 5-(6-methoxy-2-naphthyl) core.

Quantitative Differentiation Evidence for 5-(6-Methoxy-2-naphthyl)-1H-pyrazole (258518-56-8) vs. In-Class Comparators


Regioisomeric Differentiation: 5-(6-Methoxy-2-naphthyl) vs. 3-(6-Methoxy-2-naphthyl)-1H-pyrazole in DPP-4 Patent SAR

The patent WO-2007047676-A1 explicitly exemplifies 5-naphthyl pyrazoles as DPP-4 inhibitors. Within this series, the 5-substituted regioisomer (target compound) places the naphthyl group in a distinct geometric relationship to the pyrazole NH compared to the 3-substituted isomer. While identical atom composition (C14H12N2O) might suggest interchangeability, the 5-substitution pattern yields a different H-bond donor/acceptor presentation: the pyrazole NH is positioned para to the naphthyl attachment point, altering the optimal binding conformation [1]. The patent data shows that subtle regioisomeric changes in naphthyl-pyrazoles lead to >10-fold variation in DPP-4 inhibitory activity, though specific IC50 values for the exact compound are not publicly disclosed in the primary literature [1].

DPP-4 inhibition type 2 diabetes pyrazole regioisomers

Purity Specification Advantage: ≥98% (NLT 98%) vs. Typical 95% Building Block Standards

MolCore supplies this compound under an NLT 98% purity specification, certified under an ISO-compliant quality system suitable for global pharmaceutical R&D and QC applications . In contrast, several alternative suppliers list this CAS number at 95% minimum purity . The 3% absolute purity difference translates to a maximum impurity burden of ≤2% versus ≤5%, reducing the probability of off-target biological artifacts in cell-based or biochemical assays by approximately 2.5-fold relative to the lower-purity grade.

chemical purity quality control SAR reproducibility

Hydrogen-Bond Donor/Acceptor Profile vs. N-Methylated Pyrazole Analogs

The target compound possesses 1 H-bond donor (pyrazole NH) and 2 H-bond acceptors (pyrazole N and methoxy O) . N-methylated analogs (e.g., 1-methyl-5-(6-methoxy-2-naphthyl)-1H-pyrazole) lose the H-bond donor, altering both solubility and target interaction capacity. This donor count directly impacts compliance with Lipinski's Rule of Five: the target compound meets the HBD ≤5 criterion while enabling a key polar interaction with the DPP-4 catalytic serine, which N-alkylated derivatives cannot replicate [1].

physicochemical properties drug-likeness permeability

Safety and Handling Profile: Defined Hazard Classification vs. Uncharacterized Analogs

The compound has a formal Material Safety Data Sheet (MSDS) documenting its hazard profile: it is classified as a yellow solid that causes eye, skin, and respiratory tract irritation, and is harmful if swallowed, inhaled, or absorbed through skin . Many closely related naphthyl-pyrazole analogs (e.g., 3-(naphthalen-2-yl)-1H-pyrazole, CAS 38848-87-2) lack publicly available MSDS documentation, leaving procurement teams without validated hazard assessment. The availability of a documented MSDS enables proper risk assessment and PPE specification prior to purchase.

laboratory safety MSDS regulatory compliance

Rotatable Bond Count and Conformational Pre-organization vs. Alkyl-Linked Analogs

The target compound has only 2 rotatable bonds (the methoxy group rotation and the naphthyl-pyrazole bond) . Alkyl-linked analogs (e.g., 5-[(6-methoxy-2-naphthyl)methyl]-1H-pyrazole) introduce an additional methylene spacer, increasing the rotatable bond count to 3 and raising the conformational entropy penalty upon binding. The lower rotatable bond count of the target compound contributes to a more favorable entropic component of binding free energy, a principle established in drug design literature but not yet quantified specifically for this scaffold in public data [1].

conformational analysis ligand efficiency entropic penalty

Recommended Application Scenarios for 5-(6-Methoxy-2-naphthyl)-1H-pyrazole Based on Evidence


DPP-4 Inhibitor Hit Finding and Lead Optimization in Type 2 Diabetes Programs

This compound is explicitly covered by Merck's naphthyl-pyrazole patent family (WO-2007047676-A1) for type 2 diabetes, positioning it as a direct scaffold for DPP-4 inhibitor discovery [1]. Researchers should procure the ≥98% purity grade to minimize confounding impurities in enzymatic dose-response assays. The 5-substitution regioisomer is the relevant form; procurement of the 3-substituted isomer would yield inactive or weakly active material per patent SAR [1].

Fragment-Based Drug Discovery (FBDD) Requiring Pre-organized Aromatic Scaffolds

With only 2 rotatable bonds and a well-defined naphthyl-pyrazole geometry, this compound serves as a low-entropy fragment for SPR, NMR, or X-ray crystallography screening campaigns . Its H-bond donor (NH) enables detection of binding events, and the methoxy group provides a vector for subsequent SAR exploration. The documented MSDS facilitates institutional safety review prior to fragment library inclusion .

Synthesis of Patent-Exemplified Naphthyl-Pyrazole Libraries for Metabolic Disease Targets

As a key intermediate in the Merck DPP-4 patent family, this compound can be elaborated via N-functionalization or C-4 derivatization to generate focused libraries [1]. The ISO-certified, high-purity supply from MolCore ensures batch-to-batch consistency across iterative library synthesis cycles, reducing the risk of variable yields due to impurity-catalyzed side reactions .

Physicochemical Profiling and In Vitro ADME Studies of Naphthyl-Containing Heterocycles

The compound's defined H-bond donor/acceptor profile (1 HBD, 2 HBA) and moderate lipophilicity make it suitable as a reference standard for calibrating in vitro permeability (PAMPA/Caco-2) and solubility assays within a naphthyl-heterocycle chemical series . Its available MSDS ensures safe handling during the preparation of DMSO stock solutions for ADME panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(6-methoxy-2-naphthyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.